1-(1-Methylpyrrolidin-2-yl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19N3 |
|---|---|
Molecular Weight |
169.27 g/mol |
IUPAC Name |
1-(1-methylpyrrolidin-2-yl)piperazine |
InChI |
InChI=1S/C9H19N3/c1-11-6-2-3-9(11)12-7-4-10-5-8-12/h9-10H,2-8H2,1H3 |
InChI Key |
GQTLMKYGFWRRPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1N2CCNCC2 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 1 1 Methylpyrrolidin 2 Yl Piperazine Analogs
Systematic Modification of Pyrrolidine (B122466) and Piperazine (B1678402) Moieties
The introduction of various substituents on both the pyrrolidine and piperazine rings can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound. Research on related heterocyclic compounds provides a framework for predicting these effects.
For the pyrrolidine moiety , modifications can influence the molecule's interaction with its biological target. For instance, in studies of pyrrolidine-2,5-dione derivatives, the nature of the substituent at position 3 was found to directly impact anticonvulsant activity. nih.gov Specifically, non-aromatic substituents like a sec-butyl group were shown to be beneficial. nih.gov Applying this principle to the 1-(1-Methylpyrrolidin-2-yl)piperazine scaffold suggests that introducing small, lipophilic groups on the pyrrolidine ring could enhance bioactivity, potentially by improving membrane permeability or target engagement.
On the piperazine moiety , substituent effects are often pronounced. In a series of 1,5-Diphenyl-2-penten-1-one analogues containing a piperazine ring, it was observed that N'-unsubstituted piperazines exhibited significantly better antifungal and larvicidal activities compared to their N'-methylated counterparts. researchgate.netnih.gov This suggests that for this compound analogs, substitution at the N4 position of the piperazine ring should be approached with caution, as a free N-H group might be crucial for forming key hydrogen bonds with the target protein. Conversely, strategic substitution with larger aryl groups on the piperazine nitrogen can also lead to potent compounds, as seen in the development of certain antifungal agents. nih.gov
The table below summarizes potential substituent effects based on findings from analogous structures.
| Moiety | Position of Substitution | Type of Substituent | Predicted Effect on Bioactivity | Rationale from Analogous Compounds |
| Pyrrolidine | C3, C4, C5 | Small, non-aromatic (e.g., alkyl) | Potentially positive | Enhanced anticonvulsant activity in pyrrolidine-2,5-diones. nih.gov |
| Piperazine | N4 | Unsubstituted (N-H) | Potentially positive | Improved antifungal and larvicidal activity in other piperazine-containing compounds. researchgate.netnih.gov |
| Piperazine | N4 | Methyl | Potentially negative | Decreased antifungal and larvicidal activity observed in related series. researchgate.netnih.gov |
| Piperazine | N4 | Aryl | Potentially positive | Can lead to potent antifungal agents. nih.gov |
The inherent flexibility of the pyrrolidine and piperazine rings plays a significant role in how the molecule adapts to the binding site of its biological target. The pyrrolidine ring, being a five-membered saturated heterocycle, is not planar and can adopt various envelope and twist conformations, a phenomenon known as "pseudorotation". nih.gov This flexibility allows it to explore a wider conformational space, potentially leading to a better fit with a receptor. nih.gov
However, in rational drug design, introducing conformational rigidity can also be a powerful strategy. By locking the molecule into a specific, bioactive conformation, binding affinity and selectivity can be enhanced. For pyrrolidine-based compounds, this can be achieved by introducing double bonds or fusing the ring to other cyclic systems. The design of rigidified pyrrolidone-based protein kinase C (PKC) activators demonstrated that such conformational restriction can lead to potent and isozyme-selective compounds. nih.gov
Similarly, the piperazine ring typically exists in a chair conformation, but it can undergo ring inversion. The substituents on the nitrogen atoms can influence the energetic barrier of this inversion and the preferred axial or equatorial orientation of the substituents. Strategically introducing bulky groups can restrict this flexibility, which may be advantageous for activity.
Elucidation of Pharmacophoric Features
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For analogs of this compound, the key pharmacophoric features likely include:
A basic nitrogen atom: The nitrogen of the 1-methylpyrrolidine (B122478) group is a basic center that is likely to be protonated at physiological pH. This positive charge can form a crucial ionic interaction with an acidic residue in the binding site of a receptor or enzyme.
A hydrogen bond acceptor/donor: The second nitrogen atom in the piperazine ring (N4) can act as a hydrogen bond acceptor. If unsubstituted, the N-H group can also serve as a hydrogen bond donor. This dual capability is a common feature in many biologically active piperazine-containing drugs. researchgate.net
A hydrophobic region: The carbon framework of the pyrrolidine ring provides a hydrophobic region that can engage in van der Waals interactions with nonpolar pockets of the target protein.
Defined stereochemistry: The chiral center at the C2 position of the pyrrolidine ring dictates a specific three-dimensional orientation of the piperazine moiety relative to the pyrrolidine ring. nih.gov
The table below outlines these key pharmacophoric features.
| Pharmacophoric Feature | Structural Component | Potential Interaction |
| Basic Nitrogen | N1 of the methylpyrrolidine ring | Ionic interaction, hydrogen bonding |
| Hydrogen Bond Acceptor | N4 of the piperazine ring | Hydrogen bonding |
| Hydrogen Bond Donor | N-H at N4 of an unsubstituted piperazine ring | Hydrogen bonding |
| Hydrophobic Region | Pyrrolidine ring scaffold | Van der Waals interactions |
| Stereocenter | C2 of the pyrrolidine ring | Specific 3D orientation for optimal binding |
Positional and Stereochemical Impact on Activity
The spatial arrangement of atoms and functional groups is a critical determinant of biological activity. For this compound and its analogs, both positional isomerism and stereochemistry are expected to have a profound impact.
The position of attachment of the piperazine ring to the pyrrolidine ring is crucial. While the parent compound has the piperazine at the 2-position, moving it to the 3-position would create a different stereocenter and alter the spatial relationship between the two rings, likely leading to a significant change in bioactivity. Studies on other pyrrolidine-containing molecules have shown that the relative orientation of substituents is key; for example, a cis-configuration of substituents at positions 3 and 4 of a pyrrolidine ring was preferred for PPARα/γ dual agonist activity. nih.gov
Stereochemistry at the C2 position of the pyrrolidine ring is paramount. The (R) and (S) enantiomers of this compound will present the piperazine moiety in different spatial orientations. Biological targets, being chiral themselves, will almost certainly exhibit differential binding to these enantiomers. This has been observed in numerous classes of drugs where one enantiomer is significantly more active than the other. nih.gov For instance, in a series of tetralin analogs, the stereochemistry of the ring profoundly affected their activity as S1P1 receptor agonists. nih.gov Therefore, the synthesis and biological evaluation of individual enantiomers of this compound analogs are essential steps in SAR studies.
Rational Design Principles for Optimized Biological Activity
Based on the SAR principles discussed, a rational design strategy for optimizing the biological activity of this compound analogs can be formulated. The goal of rational design is to use the understanding of a molecule's interaction with its target to make informed decisions about which chemical modifications are most likely to lead to improved compounds. mdpi.com
Key principles for the rational design of analogs include:
Target-Specific Modifications: Design should be guided by the known or hypothesized structure of the biological target. Molecular docking studies can help visualize how analogs might fit into the binding site and suggest modifications that would enhance key interactions, such as hydrogen bonding or hydrophobic packing. nih.gov
Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties—can modulate potency, selectivity, and pharmacokinetic properties. For example, the pyrrolidine ring could be replaced with other five-membered heterocycles, or the piperazine ring could be swapped for a homopiperazine (B121016) or a constrained bicyclic diamine to explore different conformational landscapes.
Stereochemically Pure Synthesis: Given the importance of stereochemistry, synthetic routes should be designed to produce enantiomerically pure compounds. This allows for the unambiguous determination of the activity of each stereoisomer and the identification of the eutomer (the more active enantiomer).
Optimization of Physicochemical Properties: Modifications should also be guided by the need to achieve a balance of properties required for drug-likeness, such as solubility, lipophilicity, and metabolic stability. For instance, introducing polar groups can increase solubility, while strategic methylation can block sites of metabolism.
The following table outlines a rational design workflow for optimizing analogs of this compound.
| Design Principle | Strategy | Example Application | Desired Outcome |
| Target-Specific Modification | Use molecular docking with a known receptor. | Introduce a hydroxyl group on the pyrrolidine ring to form a new hydrogen bond with a specific amino acid residue. | Increased binding affinity and potency. |
| Bioisosteric Replacement | Replace the N-methyl group on the pyrrolidine with an N-ethyl group. | N-ethyl may alter basicity and steric profile, potentially improving selectivity. | Enhanced selectivity for the target. |
| Stereochemical Control | Synthesize and test the (R) and (S) enantiomers separately. | Determine which enantiomer is responsible for the desired biological effect. | Identification of the eutomer for further development. |
| Physicochemical Optimization | Add a fluorine atom to the piperazine ring if it is further substituted with an aryl group. | Fluorine substitution can block metabolic oxidation and improve membrane permeability. | Improved metabolic stability and bioavailability. |
By systematically applying these principles, researchers can navigate the complex chemical space around the this compound scaffold to develop novel compounds with optimized biological activity for a range of potential therapeutic applications.
In Vitro Pharmacological Characterization and Biological Target Elucidation
Identification of Potential Biological Targets Associated with Pyrrolidine (B122466) and Piperazine (B1678402) Scaffolds
The pyrrolidine and piperazine rings are privileged scaffolds in medicinal chemistry, appearing in a vast array of biologically active compounds. nih.govnih.gov Their structural and electronic properties allow them to interact with a wide range of biological targets.
G-Protein Coupled Receptors (GPCRs)
GPCRs are a major class of drug targets, and both pyrrolidine and piperazine moieties are frequently found in GPCR ligands.
α-Adrenoceptors: Piperazine derivatives have been identified as potent antagonists of α-adrenoceptors. researchgate.net In a series of 1,4-substituted piperazine derivatives, compounds featuring a 1-(o-methoxyphenyl)piperazine moiety displaced [3H]prazosin from α1-adrenoceptor binding sites with high affinity, exhibiting Ki values in the low nanomolar range (2.1-13.1 nM). researchgate.netnih.gov The substitution pattern on the piperazine ring significantly influences both affinity and selectivity for α1 over α2 subtypes. researchgate.net
Formyl Peptide Receptors (FPRs): FPRs, a group of GPCRs involved in the inflammatory response, are known to bind a diverse range of chemical structures. nih.gov While traditionally associated with N-formylated peptides, synthetic non-peptide ligands containing heterocyclic scaffolds have been identified as potent modulators of these receptors. nih.govresearchgate.net Both agonists and antagonists of FPRs have been developed, and the piperazine scaffold has been incorporated into molecules targeting these receptors. researchgate.netwikipedia.org
Enzymes
The pyrrolidine and piperazine scaffolds are integral to the structure of various enzyme inhibitors.
Kinases (KRASG12C): The piperazine ring is a key structural element in several inhibitors of KRASG12C, a mutant protein implicated in various cancers. The introduction of a methyl group to the piperazine ring in some quinoline-piperazine scaffolds has been shown to enhance potency and pharmacokinetic properties. nih.gov Adagrasib (MRTX849), a known KRASG12C inhibitor, features a piperazine moiety. nih.gov
Transglutaminases: Piperazine-based compounds have been developed as irreversible inhibitors of tissue transglutaminase (TG2), an enzyme implicated in fibrosis and other diseases. The piperazine core in these inhibitors helps to optimally position a reactive "warhead" that covalently binds to the enzyme's active site. researchgate.net
RNA Polymerase I: While specific data on pyrrolidine or piperazine inhibitors of RNA Polymerase I is less common, the diverse biological activities of these scaffolds suggest potential for interaction with various enzymatic systems.
Ion Channels
Sodium Channels: Piperazine-containing compounds have been investigated as blockers of voltage-gated sodium channels. A novel furan-based class of sodium channel blockers incorporating a piperazine moiety has demonstrated enhanced potency and efficacy in preclinical models of neuropathic pain. These compounds act by physically occluding the channel pore or by modulating its gating properties.
L-Type Calcium Channels: The modulation of L-type calcium channels by compounds containing pyrrolidine or piperazine scaffolds is an area of ongoing research. The structural features of these heterocycles allow for the design of molecules with specific interactions with the channel protein.
In Vitro Ligand Binding Affinity and Selectivity Studies
Direct in vitro pharmacological data for 1-(1-Methylpyrrolidin-2-yl)piperazine is not extensively available in the public domain. However, based on the known activities of its constituent scaffolds and closely related analogs, we can infer its potential binding profile.
Radioligand Displacement Assays
Radioligand displacement assays are a standard method to determine the binding affinity of a test compound for a specific receptor. In such assays, a radiolabeled ligand with known affinity for the target is competed off by the unlabeled test compound.
Given the prevalence of the piperazine scaffold in aminergic GPCR ligands, it is plausible that this compound would be evaluated against a panel of these receptors. For instance, in studies of α1-adrenoceptors, [3H]prazosin is a commonly used radioligand. researchgate.net For dopamine (B1211576) receptors, radioligands such as [3H]spiperone or [3H]raclopride are frequently employed. nih.gov
A study on 1,4-substituted piperazine derivatives demonstrated that several compounds could displace [3H]prazosin from rat cerebral cortex membranes with high affinity. The most active compounds in this series exhibited Ki values in the low nanomolar range. researchgate.net
| Compound Type | Target Receptor | Radioligand | Ki (nM) |
| 1,4-Substituted Piperazines | α1-Adrenoceptor | [3H]prazosin | 2.1 - 13.1 |
| N-Phenyl Piperazine Analogs | Dopamine D3 Receptor | [3H]spiperone | 0.3 - 0.9 |
This table presents data from studies on analogous compounds to illustrate potential binding affinities.
Competitive Binding Experiments
Competitive binding experiments further elucidate the selectivity of a compound by testing its affinity against a range of different receptors. A compound's selectivity profile is crucial for predicting its potential therapeutic effects and off-target liabilities.
For a compound like this compound, a typical competitive binding screen would include a panel of GPCRs (e.g., dopamine, serotonin (B10506), adrenergic, and histamine (B1213489) receptors), as well as other potential targets identified from the scaffold analysis.
In a study of N-phenyl piperazine analogs, competitive binding assays revealed high affinity for dopamine D3 receptors and moderate to low affinity for D2 receptors, indicating a degree of selectivity. nih.gov These compounds also showed significant affinity for serotonin 5-HT1A receptors. nih.gov Another study on piperazine and piperidine (B6355638) derivatives identified a compound with a 96-fold selectivity for σ1 over σ2 receptors.
| Compound Series | High Affinity Target | Lower Affinity/Other Targets | Selectivity (Fold) |
| N-Phenyl Piperazine Analogs | Dopamine D3 (Ki: 0.3-0.9 nM) | Dopamine D2 (Ki: 40-53 nM), 5-HT1A | ~44-177 (D3 vs D2) |
| Arylalkylsulfonyl Piperidine Derivatives | σ1 Receptor (Ki: 0.96 nM) | σ2 Receptor (Ki: 91.8 nM) | 96 |
This table showcases selectivity data from related piperazine-containing compounds.
In Vitro Functional Assays for Mechanistic Understanding
No data is available in the public domain regarding the receptor binding profile or the agonistic or antagonistic activities of this compound at various receptors.
There is no published data on the inhibitory effects of this compound on any enzymes, and therefore no IC50 or Ki values can be reported.
No studies were found that investigated the modulatory effects of this compound on cellular signaling pathways such as the ERK phosphorylation pathway.
Assessment of In Vitro Efficacy in Disease-Relevant Cell Models
Information regarding the in vitro efficacy of this compound in any disease-specific cellular models is not present in the available scientific literature.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in identifying key binding interactions and elucidating the structural determinants necessary for molecular recognition. mdpi.com For compounds containing piperazine (B1678402) and pyrrolidine (B122466) scaffolds, docking studies are crucial for predicting their binding affinity and mode of action against various biological targets. researchgate.netfgcu.edu
Molecular docking simulations predict how 1-(1-Methylpyrrolidin-2-yl)piperazine fits within the binding site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's active site and then scoring them based on their energetic favorability. nih.gov The resulting predictions, known as binding poses or modes, reveal the most likely three-dimensional arrangement of the ligand-receptor complex.
Studies on related piperazine and piperidine (B6355638) derivatives show that these scaffolds can adopt various binding modes, often stabilized by a network of non-covalent interactions. researchgate.netnih.gov The final predicted pose is typically the one with the lowest binding energy, indicating the most stable complex. nih.gov Docking algorithms can be categorized based on the flexibility considered for the ligand and protein, ranging from rigid docking, where both molecules are static, to flexible docking, which allows for conformational changes in both the ligand and the receptor upon binding. unipd.it
Once a stable binding pose is identified, a detailed analysis of the interactions between the ligand and the amino acid residues of the protein's binding site is performed. For piperazine-containing compounds, these interactions commonly include:
Hydrogen Bonding: The nitrogen atoms in the piperazine and pyrrolidine rings can act as hydrogen bond acceptors, while any N-H groups can act as donors. These interactions with polar residues like Serine, Tyrosine, and Histidine are often critical for anchoring the ligand in the binding pocket. pharmaceuticaljournal.net
Hydrophobic Interactions: The aliphatic portions of the methylpyrrolidine and piperazine rings can form van der Waals and hydrophobic contacts with nonpolar residues such as Phenylalanine, Leucine, and Valine. pharmaceuticaljournal.net
Electrostatic and π-Interactions: The protonated nitrogen atoms of the piperazine ring can form salt bridges or cation-π interactions with negatively charged (e.g., Aspartate, Glutamate) or aromatic residues (e.g., Tyrosine, Tryptophan), respectively, significantly contributing to binding affinity. nih.gov
The table below summarizes the types of interactions frequently observed in docking studies of piperazine derivatives with protein targets. pharmaceuticaljournal.netnih.govresearchgate.net
| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues |
| Hydrogen Bonding | Piperazine/Pyrrolidine Nitrogens | Ser, Thr, Tyr, His, Asn, Gln |
| Hydrophobic Contacts | Alkyl chains, Ring structures | Phe, Leu, Val, Ala, Ile |
| Salt Bridge / Ionic | Protonated Piperazine Nitrogen | Asp, Glu |
| Cation-π Stacking | Protonated Piperazine Nitrogen | Phe, Tyr, Trp |
| π-π Stacking | Aromatic substituents (if present) | Phe, Tyr, Trp, His |
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms over time based on the principles of classical mechanics. nih.gov This technique allows for the assessment of the stability of the ligand-receptor complex predicted by docking and explores the conformational landscape of the ligand within the binding site. nih.govnih.govacs.org
MD simulations of a protein-ligand complex, such as this compound bound to a target, can reveal how the system behaves in a more realistic, solvated environment. nih.gov Key parameters are analyzed to understand the stability and dynamics of the complex:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone and ligand atoms from their initial positions over the course of the simulation. A stable, low RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in its predicted pose. acs.org
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible and rigid regions of the protein. Significant fluctuations in active site residues may indicate induced-fit effects upon ligand binding. nih.gov
Hydrogen Bond Analysis: MD simulations track the formation and breakage of hydrogen bonds over time, allowing for the quantification of the stability of these crucial interactions.
These analyses provide crucial insights into the thermodynamic stability of the complex and the key interactions that maintain the binding, complementing the static picture provided by molecular docking. acs.orgamericanpeptidesociety.org
| Parameter | Information Gained | Indication of Stability |
| RMSD | Overall structural stability of the complex | Low, converging values indicate a stable complex. |
| RMSF | Flexibility of individual amino acid residues | Low fluctuation in binding site residues suggests stable interactions. |
| Hydrogen Bonds | Persistence of key polar interactions | High occupancy of hydrogen bonds over time confirms their importance. |
| Radius of Gyration (Rg) | Compactness of the protein structure | Stable Rg values indicate the protein maintains its folded state. |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a highly accurate method for investigating the intrinsic electronic properties of a molecule. researchgate.net These calculations solve the Schrödinger equation approximately to determine the electron distribution and energy of a molecule, providing fundamental insights that are not accessible through classical methods like docking and MD. researchgate.net
DFT is widely used to determine the most stable three-dimensional structure (geometry) of a molecule by finding the minimum energy conformation on its potential energy surface. wayne.eduarxiv.org For this compound, geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) provides precise bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. masjaps.com
Furthermore, DFT calculations can predict the vibrational spectra (Infrared and Raman) of the molecule. researchgate.netnih.gov The calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups. mdpi.com By comparing the theoretical spectrum with experimental data, the optimized molecular structure can be validated, and a detailed assignment of the observed spectral bands can be made. nih.gov
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that explains chemical reactivity based on the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
HOMO: This is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its ability to act as a nucleophile. youtube.comyoutube.com
LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity and the molecule's ability to act as an electrophile. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. researchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
A small HOMO-LUMO gap suggests the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. researchgate.netajchem-a.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. researchgate.netnih.gov
| Descriptor | Formula | Interpretation |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |
| Chemical Potential (μ) | -(I + A) / 2 | The "escaping tendency" of electrons from a system. |
These computational analyses provide a comprehensive understanding of the molecular properties of this compound, guiding further experimental studies and the design of new derivatives with tailored activities. researchgate.netwuxibiology.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is instrumental in drug discovery and development for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular properties that govern their therapeutic effects. In the context of this compound, QSAR studies would focus on correlating its physicochemical properties with its biological activities.
As of the latest available data, specific QSAR models exclusively developed for this compound have not been reported in peer-reviewed literature. However, the principles of QSAR can be applied to understand how structural modifications of this scaffold could influence its activity. QSAR studies on broader classes of piperazine and pyrrolidine derivatives can provide insights into the key molecular descriptors that are likely to be important for the biological activity of this compound.
Development of Predictive Models for Biological Activity
The development of a predictive QSAR model for this compound and its analogs would involve a systematic process. Initially, a dataset of compounds with measured biological activities would be required. The 3D structures of these molecules would then be generated and optimized using computational chemistry methods. Subsequently, a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, would be calculated for each compound.
Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly employed to build the QSAR model. These methods identify the descriptors that have the most significant correlation with the biological activity. For instance, in studies of related piperazine derivatives, models have been developed that show a strong correlation between predicted and observed activities, often with high statistical significance.
The robustness and predictive power of a developed QSAR model are assessed through rigorous validation techniques. Internal validation methods like leave-one-out cross-validation and external validation using a separate test set of compounds are crucial steps to ensure the model's reliability for predicting the activity of new, untested compounds.
Identification of Physicochemical Descriptors Influencing Activity
The identification of key physicochemical descriptors is a critical outcome of QSAR modeling, as it provides valuable insights into the mechanism of action and guides the design of more potent analogs. For compounds containing the piperazine and pyrrolidine moieties, several descriptors have been shown to be influential in various biological contexts.
Table 1: Key Physicochemical Descriptors in QSAR Studies of Piperazine and Pyrrolidine Derivatives
| Descriptor Category | Specific Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Influences polar interactions with the biological target. |
| Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the electron-donating ability of the molecule. | |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the electron-accepting ability of the molecule. | |
| Steric/Topological | Molecular Volume | Affects how the molecule fits into the binding site of a receptor. |
| Surface Area | Influences interactions with the solvent and the biological target. | |
| Shape Indices | Describe the three-dimensional shape of the molecule. | |
| Hydrophobic | LogP (Partition Coefficient) | Governs the compound's ability to cross cell membranes. |
| Hydrogen Bonding | Number of Hydrogen Bond Donors | Crucial for specific interactions with amino acid residues in the target protein. |
| Number of Hydrogen Bond Acceptors | Important for forming hydrogen bonds with the biological target. |
Q & A
Q. Q1. What are the optimal synthetic routes for 1-(1-Methylpyrrolidin-2-yl)piperazine?
Methodological Answer: The synthesis typically involves alkylation or acylation of piperazine derivatives. For example:
- Alkylation : React 1-methylpyrrolidine with a piperazine derivative in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base. Propargyl bromide or similar alkylating agents can introduce substituents under reflux (6–7 hours), followed by extraction with methylene chloride and purification via silica gel chromatography (ethyl acetate/hexane gradient) .
- Purification : Column chromatography (silica gel) with optimized solvent ratios ensures high purity (>95%). Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1) .
Advanced Synthesis Challenges
Q. Q2. How can researchers troubleshoot low yields during the alkylation step?
Methodological Answer: Low yields may arise from incomplete reaction or side-product formation. Mitigation strategies include:
- Temperature Control : Ensure reflux conditions are maintained consistently (e.g., 80–100°C for DMF-based reactions) .
- Stoichiometry : Use a 10–20% molar excess of the alkylating agent (e.g., propargyl bromide) to drive the reaction to completion .
- Byproduct Removal : Neutralize unreacted starting materials with 1 M HCl post-reaction, followed by extraction to isolate the product .
Basic Structural Characterization
Q. Q3. Which spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify characteristic peaks for the methylpyrrolidinyl group (δ ~2.3–2.8 ppm for N-methyl; δ ~1.5–2.0 ppm for pyrrolidine protons) and piperazine ring (δ ~2.5–3.5 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 169.2) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .
Advanced Analytical Discrepancies
Q. Q4. How to resolve contradictory NMR data for piperazine derivatives?
Methodological Answer:
- Dynamic Effects : Piperazine rings exhibit conformational flexibility, causing splitting or broadening of signals. Use elevated-temperature NMR (e.g., 60°C) to reduce line broadening .
- Solvent Artifacts : Deuterated DMSO or CDCl₃ may interact with amine protons; compare spectra in multiple solvents .
- 2D NMR : Employ COSY or HSQC to assign overlapping signals, particularly for N-methyl and adjacent protons .
Biological Activity Assessment
Q. Q5. How to design assays for evaluating bioactivity in piperazine derivatives?
Methodological Answer:
- Target Selection : Prioritize receptors with known piperazine affinity (e.g., serotonin or dopamine receptors). Use competitive binding assays with radiolabeled ligands (e.g., [³H]-spiperone) .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations, using cisplatin as a positive control .
- Dose-Response Curves : Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism) to quantify potency .
Computational Modeling
Q. Q6. How to perform molecular docking studies for structure-activity relationship (SAR) analysis?
Methodological Answer:
- Ligand Preparation : Optimize the 3D structure of this compound using Gaussian09 (B3LYP/6-31G* basis set) .
- Receptor Selection : Use crystallographic data from the Protein Data Bank (e.g., 5-HT₂A receptor, PDB ID: 6A94). Prepare the protein with AutoDock Tools (remove water, add polar hydrogens) .
- Docking Protocol : Run 100 Lamarckian genetic algorithm simulations in AutoDock Vina. Validate poses by comparing with known ligands (RMSD < 2.0 Å) .
Safety & Handling
Q. Q7. What protocols ensure safe handling of this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF) .
- Storage : Keep in airtight containers under nitrogen at 4°C to prevent degradation .
- Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb liquids with vermiculite .
Advanced Data Interpretation
Q. Q8. How to interpret SAR for piperazine derivatives with conflicting bioactivity data?
Methodological Answer:
- Pharmacophore Mapping : Identify critical groups (e.g., N-methyl for receptor binding) using MOE or Schrödinger .
- Statistical Analysis : Apply multivariate regression (e.g., PLS) to correlate structural descriptors (logP, polar surface area) with IC₅₀ values .
- Meta-Analysis : Cross-reference data from analogs (e.g., 1-(4-fluorobenzyl)piperazine) to identify trends in substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
